2-[2-(2-Ethoxy-5-nitrophenyl)vinyl]-8-quinolinol is a synthetic organic compound belonging to the class of nitrofurans, characterized by the presence of a nitro group attached to a furan ring. This specific compound has been the subject of research primarily for its potential anticancer properties. []
The synthesis of 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol involves a Perkin condensation reaction between 8-hydroxyquinaldine and 2-ethoxy-5-nitrobenzaldehyde. [] This reaction typically utilizes a basic catalyst, such as acetic anhydride or sodium acetate, and is carried out at elevated temperatures. The desired product is isolated and purified using standard organic chemistry techniques such as recrystallization or chromatography.
The molecular structure of 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has been elucidated using spectroscopic techniques including IR, 1H and 13C NMR, COSY, HMQC, HMBC, and DEPT experiments. [] This analysis confirms the presence of the key structural features: a quinoline ring system, an ethoxy group attached to a phenyl ring, a nitro group at the 5-position of the phenyl ring, and a vinyl linker connecting the quinoline and phenyl moieties.
While 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has demonstrated anticancer activity against Leishmania (V) panamensis in vitro, its precise mechanism of action remains to be fully elucidated. [] Further research is required to investigate the specific cellular and molecular targets of this compound and determine the pathways involved in its anti-proliferative effects.
Currently, the available literature primarily focuses on the synthesis and biological evaluation of 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol. [] Detailed characterization of its physical and chemical properties, such as melting point, boiling point, solubility, and stability, would require further investigation.
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has shown promising anticancer activity against Leishmania (V) panamensis in vitro, with a lethal concentration 50% (LC50) of 0.2 µg/mL. [] This suggests potential for further investigation as a lead compound for the development of novel antileishmanial agents.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9